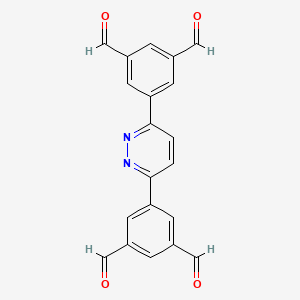
5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.32 g/mol . It is known for its unique structure, which includes a pyridazine ring connected to two isophthalaldehyde groups. This compound is typically a white or light yellow solid at room temperature and exhibits significant stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde typically involves the reaction of pyridazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where pyridazine-3,6-dicarboxylic acid is reacted with isophthalaldehyde in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridazine-3,6-dicarboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
5,5’-(Pyridazine-3,6-diyl)diisophthalate: An ester derivative of the compound.
Uniqueness
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde is unique due to its dual aldehyde functionality, which allows for versatile chemical modifications and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C20H12N2O4 |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
5-[6-(3,5-diformylphenyl)pyridazin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12N2O4/c23-9-13-3-14(10-24)6-17(5-13)19-1-2-20(22-21-19)18-7-15(11-25)4-16(8-18)12-26/h1-12H |
Clave InChI |
FQHZHXITKWXKAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



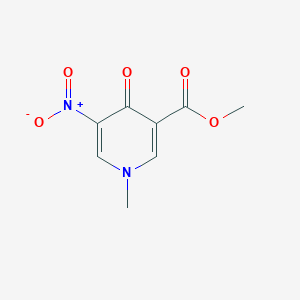

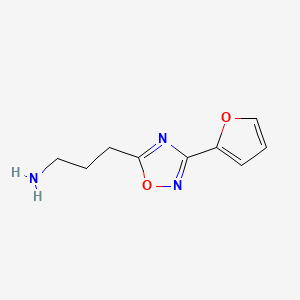
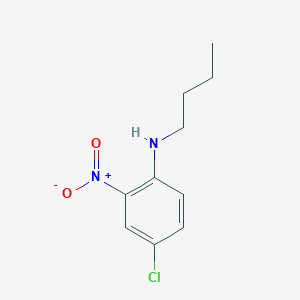
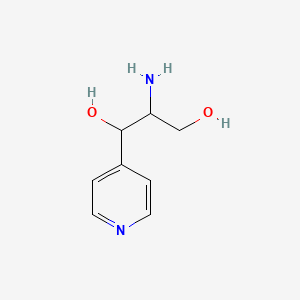

![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
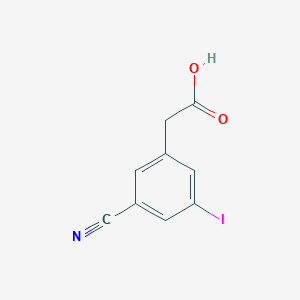
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)
